(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane
Description
(2,5-Dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ⁵-phosphane is a hypervalent organophosphorus compound characterized by a λ⁵-phosphorus center bonded to a sulfanylidene group, an ethoxy-ethyl chain, and a 2,5-dichlorophenoxy substituent. The λ⁵ configuration imparts unique electronic and steric properties, enhancing its stability and reactivity compared to conventional trivalent phosphorus analogs. This compound is hypothesized to exhibit pesticidal or herbicidal activity due to structural parallels with known agrochemicals, such as lactofen and fluoroglycofen ethyl ester, which share dichlorophenoxy and ethoxy functional groups .
Properties
CAS No. |
7260-35-7 |
|---|---|
Molecular Formula |
C10H13Cl2O2PS |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2O2PS/c1-3-13-15(16,4-2)14-10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
SYUMSSZKKFACFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)OC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2,5-dichlorophenoxyethanol. This intermediate is then reacted with ethyl phosphorodichloridothioate under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction and control the pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanylidene-λ5-phosphane group is particularly important in modulating the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analysis and Functional Groups
The molecule comprises three critical moieties:
2,5-Dichlorophenoxy group: Aromatic ring substituted with chlorine at positions 2 and 5, conferring lipophilicity and resistance to metabolic degradation.
Ethoxy-ethyl chain: Enhances solubility in nonpolar environments, facilitating membrane penetration.
Sulfanylidene-λ⁵-phosphane : The hypervalent phosphorus center enables diverse reaction pathways, including nucleophilic substitution and redox activity.
Comparison with Dichlorophenoxy-Containing Compounds
Table 1: Structural and Functional Comparison
Key Findings :
- The dichlorophenoxy group is a common motif in herbicides, disrupting plant auxin signaling. The target compound’s λ⁵-phosphane moiety may offer a novel mechanism of action compared to nitrobenzoate esters like lactofen .
- Ethoxy-ethyl chains in the target compound likely improve systemic mobility in plants, akin to ethofumesate’s sulfonate group .
Comparison with Other λ⁵-Phosphanes
Hypervalent phosphorus compounds are rare in agrochemicals but prevalent in catalysis and materials science. Key distinctions include:
- Reactivity : The sulfanylidene group in the target compound stabilizes the λ⁵-phosphorus via resonance, reducing hydrolysis rates compared to λ³-phosphines.
- Environmental Persistence: λ⁵-Phosphanes are typically more stable than organophosphates, raising concerns about bioaccumulation—a trait absent in labile esters like fluoroglycofen .
Implications of Lumping Strategy in Research
The lumping strategy, which groups structurally similar compounds for modeling, could classify the target compound with dichlorophenoxy herbicides (e.g., lactofen) due to shared aromatic and ethoxy motifs . However, its λ⁵-phosphane core necessitates distinct reaction pathways (e.g., sulfur-mediated redox cycles), limiting direct lumping with esters or sulfonates .
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